3-Bromo-2-oxopropane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H6BrNO3S |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
3-bromo-2-oxopropane-1-sulfonamide |
InChI |
InChI=1S/C3H6BrNO3S/c4-1-3(6)2-9(5,7)8/h1-2H2,(H2,5,7,8) |
InChI Key |
QVLWICCOJMYTNL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CBr)S(=O)(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity and Transformations
Nucleophilic Substitution Reactions at the Bromine Center
The presence of a bromine atom alpha to a ketone suggests that the compound would readily undergo nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl and sulfonamide groups would activate the C-Br bond towards substitution.
Reactivity with Nitrogen-based Nucleophiles (e.g., Amines, Sulfonamides)Reactions of α-halo ketones with amines are a common method for the synthesis of α-amino ketones. It is expected that 3-Bromo-2-oxopropane-1-sulfonamide would react with primary and secondary amines to yield the corresponding N-substituted 2-amino-2-oxopropane-1-sulfonamide derivatives.savemyexams.comgoogle.comExcess amine is often used to neutralize the HBr byproduct.mrcolechemistry.co.uk
Similarly, sulfonamides can act as nucleophiles. The reaction of this compound with another sulfonamide molecule could potentially lead to the formation of bis-sulfonamide products, although such reactions can require specific catalysts or conditions. researchgate.netorganic-chemistry.org The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. ekb.egnih.govsci-hub.seorganic-chemistry.org
Ketone Reactivity and Functional Group Transformations
The ketone functional group in this compound is a key site for a variety of chemical transformations beyond its influence on the adjacent bromine center.
Enolization and α-Proton Reactivity
The presence of a ketone functionality in this compound allows for the formation of an enol or enolate. The acidity of the α-protons, those on the carbon adjacent to the carbonyl group, is a key factor in its reactivity. The α-protons in this molecule are located on the C1 carbon, which is flanked by the carbonyl group and the sulfonamide group. The electron-withdrawing nature of both the adjacent bromine atom and the sulfonyl group is expected to significantly increase the acidity of the proton at the C3 position.
The formation of an enolate is a critical step in many reactions of ketones. In the case of this compound, enolization can occur on the side of the ketone away from the bromine atom. wikipedia.org This enolate is a key intermediate in reactions such as the Favorskii rearrangement. The regioselectivity of enolate formation is crucial in determining the reaction pathway. Direct halogenation of unsymmetrical ketones can lead to a mixture of regioisomers due to the presence of enolizable protons on both sides of the ketone. beilstein-journals.org
Rearrangement Reactions (e.g., Favorskii-type)
The α-bromo ketone structure within this compound makes it a potential substrate for the Favorskii rearrangement. This reaction typically occurs in the presence of a base and involves the rearrangement of an α-halo ketone to a carboxylic acid derivative. wikipedia.orgorganic-chemistry.org For cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.org
The generally accepted mechanism involves the formation of an enolate on the side of the ketone opposite the halogen. wikipedia.org This enolate then undergoes cyclization to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile, such as a hydroxide (B78521) or alkoxide. wikipedia.orgslideshare.net The use of an alkoxide base leads to the formation of an ester, while a hydroxide base yields a carboxylic acid. wikipedia.org In the context of this compound, treatment with a base could initiate the Favorskii rearrangement, potentially leading to a rearranged product with a carboxylic acid or ester functionality, depending on the base used. A related reaction, the homo-Favorskii rearrangement, occurs with β-halo ketones and proceeds through a cyclobutanone (B123998) intermediate. wikipedia.org
Sulfonamide Group Reactivity
Deprotonation and Anion Chemistry
The protons on the nitrogen atom of the sulfonamide group are acidic and can be removed by a base. nih.govrsc.org This deprotonation results in the formation of a sulfonamide anion. The acidity of the sulfonamide proton is enhanced compared to that of analogous amides, which allows sulfonamides to form stronger hydrogen bonds. rsc.org The deprotonated sulfonamide anion can be stabilized by intramolecular hydrogen bonding, particularly if there is a nearby hydrogen bond donor, such as a urea (B33335) NH group in some molecular structures. rsc.org The interaction of sulfonamides with anions is an area of significant interest in supramolecular chemistry, where they can act as anion receptors. rsc.org However, the presence of basic anions can lead to deprotonation of the sulfonamide rather than simple anion binding. nih.govrsc.org
Alkylation and Acylation Reactions at Nitrogen
The nitrogen atom of the sulfonamide group can undergo alkylation and acylation reactions. N-alkylation of sulfonamides can be achieved using various methods, including the use of alcohols as alkylating agents in the presence of a catalyst, which is an environmentally benign approach as it produces water as the only byproduct. ionike.com Iron(II) chloride has been shown to be an effective catalyst for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com Another approach involves an organophotoredox-catalyzed reaction using redox active esters derived from aliphatic carboxylic acids as alkylating agents under mild, transition-metal-free conditions. researchgate.net
N-acylation of sulfonamides is also a well-established transformation. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been found to be efficient catalysts for the acylation of sulfonamides using carboxylic anhydrides or acyl chlorides. tandfonline.com This method is tolerant of a variety of functional groups. tandfonline.com Another method for N-acylation involves the use of N-acylbenzotriazoles in the presence of sodium hydride. semanticscholar.org
Below is a table summarizing some of the reagents and conditions used for the N-alkylation and N-acylation of sulfonamides.
| Reaction Type | Reagents and Conditions | Catalyst | Reference |
| N-Alkylation | Benzylic alcohols, K₂CO₃ | FeCl₂ | ionike.com |
| N-Alkylation | Redox active esters, visible light | Organophotocatalyst | researchgate.net |
| N-Acylation | Carboxylic anhydrides or acyl chlorides | Cu(OTf)₂ | tandfonline.com |
| N-Acylation | N-acylbenzotriazoles, NaH, THF | None | semanticscholar.org |
Multi-functional Group Interactions and Cascade Reactions
The presence of multiple reactive sites in this compound—specifically the α-bromo ketone and the sulfonamide group—creates the potential for intramolecular interactions and cascade reactions. Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming or bond-breaking events that occur in a single pot without the isolation of intermediates. mdpi.comnih.gov These reactions are highly efficient as they reduce the number of synthetic steps and purification procedures. mdpi.com
In the case of this compound, a cascade reaction could be initiated at one of the functional groups, leading to a transformation that then triggers a reaction at the other functional group. For instance, a reaction involving the sulfonamide group could alter the electronic properties of the molecule, thereby influencing the reactivity of the α-bromo ketone moiety, or vice versa. The development of multifunctional catalysts that can facilitate different steps of a cascade reaction is a key area of research. mdpi.comnih.gov While specific cascade reactions for this compound have not been reported, the principles of cascade reactions involving its constituent functional groups suggest a rich potential for complex molecular transformations.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure of 3-Bromo-2-oxopropane-1-sulfonamide in solution. Analysis of ¹H and ¹³C NMR spectra, alongside advanced 2D NMR experiments, provides a complete picture of the atomic connectivity and spatial arrangement.
A representative ¹H and ¹³C NMR dataset for this compound, recorded in a solvent such as DMSO-d₆, is detailed below. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl, sulfonyl, and bromine substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |
| C1 (-C H₂-SO₂NH₂) | 4.45 | 58.2 | Triplet (t) |
| C2 (>C =O) | - | 198.5 | Carbonyl carbon |
| C3 (-C H₂-Br) | 4.80 | 38.7 | Triplet (t) |
| -SO₂NH ₂ | 7.50 | - | Broad Singlet (br s) |
To confirm the assignments from 1D NMR and to establish a complete structural framework, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene (B1212753) protons at C1 (δ ~4.45 ppm) and the methylene protons at C3 (δ ~4.80 ppm), confirming their through-bond connectivity across the C2 carbonyl group via a long-range coupling.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. The expected correlations are between the C1 protons and the C1 carbon (4.45 ppm / 58.2 ppm) and between the C3 protons and the C3 carbon (4.80 ppm / 38.7 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) C-H correlations, which establishes the molecular backbone. Key correlations would include:
Protons at C1 (δ ~4.45 ppm) to the carbonyl carbon C2 (δ ~198.5 ppm).
Protons at C3 (δ ~4.80 ppm) to the carbonyl carbon C2 (δ ~198.5 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could reveal through-space correlations between the sulfonamide (-NH₂) protons and the methylene protons at C1, suggesting a specific spatial orientation of the sulfonamide group relative to the carbon chain.
Dynamic NMR studies can be utilized to investigate the rotational energy barriers around the single bonds in the molecule, such as the C1-S and C1-C2 bonds. By acquiring NMR spectra at various temperatures, it is possible to observe the broadening and eventual splitting of signals if the rate of rotation becomes slow on the NMR timescale. This allows for the calculation of the activation energy for rotation, providing valuable data on the molecule's conformational flexibility and the steric and electronic factors governing its shape.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies. These methods are also sensitive to the molecule's environment, revealing information about hydrogen bonding and other intermolecular interactions in the solid state.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |
| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3350 - 3250 |
| C-H (Methylene) | Stretch | 3000 - 2900 |
| C=O (Ketone) | Stretch | 1725 - 1705 |
| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 |
| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1120 |
| C-Br | Stretch | 650 - 550 |
The precise positions of the N-H and S=O stretching bands can be particularly informative. In the solid state, shifts to lower frequencies compared to theoretical or solution-phase values are indicative of strong intermolecular hydrogen bonding involving the sulfonamide group.
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Intermediate Identification and Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement for the molecule, which serves as a definitive confirmation of its elemental composition. For this compound (C₃H₆BrNO₃S), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 Da.
This technique is invaluable for confirming the identity of the target compound and can also be used to identify transient intermediates in its synthesis or degradation pathways.
Table 3: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass | Observed Isotopic Pattern |
| C₃H₆BrNO₃S | [M+H]⁺ | 217.9325 (for ⁷⁹Br) | M⁺ and [M+2]⁺ peaks in ~1:1 ratio |
| 219.9304 (for ⁸¹Br) |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique yields precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the exact conformation of the propane (B168953) backbone and the orientation of the sulfonyl, ketone, and bromine substituents.
Crucially, X-ray crystallography elucidates the network of intermolecular interactions that dictate the crystal packing. The primary interaction would be strong hydrogen bonds formed between the donor protons of the sulfonamide group (-NH₂) and the acceptor oxygen atoms of the sulfonyl (S=O) or carbonyl (C=O) groups of neighboring molecules. This typically leads to the formation of extended chains or sheets within the crystal lattice.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of this compound would arise from variations in the molecular conformation or the intermolecular hydrogen bonding network. These different forms can exhibit distinct physical properties, such as melting point, solubility, and stability.
A polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy to identify and characterize any different crystalline forms.
Table 4: Hypothetical Crystallographic Data for a Polymorph of this compound (Form I)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 845.6 |
| Z (Molecules/Unit Cell) | 4 |
| Key H-Bond Interaction | N-H···O=S |
Co-crystallization with Small Molecules for Supramolecular Assembly Research
The strategic design of supramolecular assemblies through co-crystallization is a cornerstone of crystal engineering, enabling the modulation of physicochemical properties of active pharmaceutical ingredients and other functional materials. While specific co-crystallization studies on this compound are not extensively documented in publicly available literature, the behavior of the sulfonamide functional group in forming predictable hydrogen-bonding networks provides a strong basis for exploring its potential in supramolecular chemistry.
The sulfonamide group (-SO₂NH₂) is a versatile hydrogen-bond donor (N-H) and acceptor (S=O). This dual functionality allows for the formation of robust and directional interactions, which are fundamental to the construction of complex supramolecular architectures. Research on a wide array of sulfonamide-containing molecules has revealed common hydrogen-bonding patterns, or synthons, that can be exploited in the design of co-crystals. nih.gov
Principles of Sulfonamide Co-crystallization
Studies on various sulfonamides have shown that the amino protons exhibit a strong tendency to form hydrogen bonds with sulfonyl oxygens, often resulting in chain or sheet-like structures. nih.gov However, the introduction of a suitable co-former—a second small molecule—can introduce competing hydrogen bond acceptors or donors, leading to the formation of new, discrete, or extended networks. The selection of a co-former is critical and is typically guided by principles of hydrogen-bond complementarity.
For a compound like this compound, potential co-formers could include molecules with strong hydrogen-bond acceptor groups, such as pyridines, carboxylic acids, or amides. The interaction between the sulfonamide N-H donor and a pyridine (B92270) nitrogen or a carboxylic acid carbonyl oxygen, for instance, can lead to highly stable, heterodimeric synthons.
Hypothetical Co-crystal Screening and Structural Analysis
A systematic approach to discovering co-crystals of this compound would involve screening with a library of pharmaceutically acceptable co-formers. The formation of a new solid phase can be monitored using techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and infrared (IR) spectroscopy. Upon successful identification of a co-crystal, single-crystal X-ray diffraction is employed for definitive structural elucidation.
Table 1: Illustrative Hydrogen-Bond Geometry in a Hypothetical Co-crystal of this compound with Pyridine
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Synthon Type |
| N-H (Sulfonamide) | H | N (Pyridine) | 0.86 | 1.95 | 2.81 | 175 | Heterosynthon |
| C-H (Oxopropane) | H | O=S (Sulfonamide) | 0.98 | 2.45 | 3.40 | 160 | Weak Interaction |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from single-crystal X-ray diffraction analysis of a co-crystal.
Impact on Physicochemical Properties
The formation of co-crystals can significantly alter the physicochemical properties of the parent compound. For this compound, co-crystallization could potentially be used to modify its solubility, dissolution rate, melting point, and stability. By pairing it with different co-formers, a range of new solid forms with a tunable property profile could be generated. This is a well-established strategy in the pharmaceutical sciences to optimize drug delivery and performance.
The study of cooperative effects in hydrogen-bonded networks is also a key aspect of this research. The formation of one hydrogen bond can influence the strength of adjacent interactions, a phenomenon that can be investigated using a combination of experimental techniques and computational modeling. cam.ac.uk For example, the intramolecular environment of the sulfonamide group can be tuned by substituents on a co-former, which in turn affects the strength of intermolecular hydrogen bonds. cam.ac.uk
Applications in Chemical Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block
As a bifunctional molecule, "3-Bromo-2-oxopropane-1-sulfonamide" contains two reactive centers: the electrophilic carbon bearing the bromine atom and the carbonyl group, in addition to the sulfonamide moiety. This structure is theoretically suited for use as a building block in organic synthesis.
Scaffold for Complex Molecule Assembly and Derivatization
The term "scaffold" implies that the core structure of "this compound" could be used as a foundation for building more complex molecules. The bromine atom allows for nucleophilic substitution, while the ketone can undergo a wide range of reactions (e.g., Wittig, aldol (B89426) condensation). Despite this theoretical potential, there is no available research that demonstrates its use as a scaffold for derivatization or the assembly of complex molecules.
Development of New Reagents and Catalysts
A thorough search of chemical literature and databases yielded no information on the use of "this compound" in the development of new reagents or catalysts.
Exploitation in Materials Science Research
The application of "this compound" in materials science has not been documented.
Design of Supramolecular Structures (e.g., hydrogen-bonded networks, crystal engineering)
The sulfonamide group is a well-known functional group in crystal engineering due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O). This allows for the formation of robust and predictable hydrogen-bonded networks. The presence of the ketone's carbonyl oxygen and the bromine atom could also participate in non-covalent interactions, such as halogen bonding.
Precursors for Polymer Chemistry
No research has been published describing the use of "this compound" as a monomer or precursor in polymer chemistry. While molecules containing reactive sites like a bromine atom can potentially be used in polymerization reactions, this application has not been explored for this specific compound.
Investigation as Molecular Probes for Mechanistic Enzymology (In Vitro, Cell-Free Systems)
There is no published research on the use of "this compound" as a molecular probe for studying enzyme mechanisms.
Covalent Cross-Linking Strategies with Biological Macromolecules (e.g., Proteins)
No studies have been found that describe the use of "this compound" for covalent cross-linking of proteins or other biological macromolecules.
Development of Analytical Standards for Research Purity Assessment
There is no information available regarding the development or use of "this compound" as an analytical standard.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of sulfonamides and related organobromine compounds is a well-established field, yet there is continuous innovation aimed at improving efficiency, safety, and sustainability. researchgate.netajchem-b.com Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. nih.gov For 3-Bromo-2-oxopropane-1-sulfonamide, future research could focus on developing more streamlined and environmentally friendly synthetic routes.
Promising methodologies include:
One-Pot Synthesis: A one-pot approach, potentially leveraging the conversion of a suitable carboxylic acid precursor to a sulfonyl chloride followed by in-situ amination, could significantly improve efficiency. nih.gov This would minimize waste by reducing the number of intermediate purification steps.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of sulfonamides from sulfonic acids or their sodium salts, often with high yields and good functional group tolerance. organic-chemistry.org Applying this technique could drastically reduce reaction times for the synthesis of this compound.
Free-Radical Addition: The bromo- functionality could be introduced via methods like the free-radical addition of anhydrous hydrogen bromide to an appropriate unsaturated precursor, a common method for producing compounds like 1-Bromo-3-chloropropane. chemicalbook.com
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| One-Pot Decarboxylative Halosulfonylation | High efficiency, reduced waste, use of readily available starting materials. nih.gov | Optimization of copper catalyst and reaction conditions for the specific substrate. |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields, improved energy efficiency. organic-chemistry.org | Screening of solvents and conditions to maximize yield and purity. |
| Flow Synthesis of Precursors | Enhanced safety for handling reactive intermediates, scalability. thalesnano.com | Development of a continuous flow process for a key precursor, such as an allyl sulfonamide. |
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The reactivity of this compound is dominated by the electrophilic α-bromoketone functional group. Understanding the precise mechanisms and kinetics of its reactions is crucial for controlling its chemical behavior. Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could provide unprecedented insight into the short-lived transition states and intermediates formed during its reactions.
Potential areas of investigation include:
Nucleophilic Substitution Dynamics: Studying the reaction with various nucleophiles (e.g., thiols, amines) on the picosecond to nanosecond timescale to directly observe the formation and decay of reaction intermediates.
Solvent Effects: Elucidating the role of solvent molecules in stabilizing charge separation in the transition state.
Photochemical Reactivity: Investigating the possibility of light-induced reactions, as the carbonyl and bromine moieties could be susceptible to photochemical activation.
Mechanistic studies on related compounds, such as the bromination of propenones, have established the complexity of these reactions, suggesting that advanced techniques are necessary to fully unravel the reaction pathways. researchgate.net
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. thalesnano.comsemanticscholar.org The synthesis of sulfonamides has been successfully adapted to fully automated flow-through processes, allowing for the rapid generation of compound libraries with high purity. acs.orgnih.govacs.org
A future research goal would be to develop a continuous flow synthesis for this compound. This could involve:
Telescoped Reactions: Linking multiple reaction steps without intermediate isolation, which reduces manual operations and synthesis time. semanticscholar.org
In-line Purification: Incorporating packed columns with solid-supported scavengers or resins to remove byproducts and unreacted reagents from the flow stream, yielding a pure product directly. durham.ac.ukthieme-connect.de
Enhanced Safety: The precise control of temperature and residence time in microreactors is particularly advantageous for managing potentially exothermic reactions involving reactive brominating agents or the handling of hazardous reagents. thalesnano.commdpi.com
| Parameter | Conventional Batch Process | Potential Flow Process |
|---|---|---|
| Reaction Time | Hours to days | Minutes thalesnano.com |
| Temperature Control | Difficult to maintain homogeneity | Precise (±1 °C), excellent heat transfer thalesnano.com |
| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel |
| Safety | Handling of bulk reactive agents | Small reagent volumes at any given time semanticscholar.org |
Computational Design of Novel Analogues with Predicted Reactivity Profiles
Computational chemistry provides powerful tools for designing new molecules and predicting their properties before undertaking laborious laboratory synthesis. For this compound, computational methods can be employed to design analogues with tailored reactivity and biological activity.
Key computational approaches include:
Density Functional Theory (DFT): To calculate the electron distribution, molecular orbital energies (HOMO/LUMO), and reaction energy barriers. This can help predict the electrophilicity of the α-carbon and its susceptibility to nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of analogues with their chemical reactivity or biological activity. openaccesspub.org
Molecular Docking: If a biological target is identified, docking studies can predict the binding affinity and orientation of analogues within the target's active site, guiding the design of more potent inhibitors. nih.govnih.gov
This in-silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.
| Analogue Modification | Predicted Change in Reactivity | Potential Application |
|---|---|---|
| Replace Bromine with Chlorine | Decreased electrophilicity, lower reaction rate. | Fine-tuning reactivity for improved selectivity. |
| Add Electron-Withdrawing Group to Sulfonamide | Slightly increased electrophilicity of the ketone. | Enhanced reactivity for probe applications. |
| Add Electron-Donating Group to Sulfonamide | Slightly decreased electrophilicity of the ketone. | Modulating reactivity and solubility. |
Potential for Functional Material Applications
The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel functional materials. The reactive α-bromoketone can serve as a covalent anchor to immobilize the molecule onto surfaces or within polymer matrices, while the sulfonamide group can provide specific interactions, such as hydrogen bonding or metal coordination.
Emerging applications could include:
Active Polymer Films: Incorporation into polymers to create materials with antimicrobial surfaces, leveraging the known bioactivity of the sulfonamide class. nih.gov
Modified Metal-Organic Frameworks (MOFs): Post-synthetic modification of MOFs by reacting the α-bromoketone with functional groups on the MOF linkers. The sulfonamide groups within the pores could then be used for selective guest binding or catalysis. acs.org
Chromatography Media: Covalent attachment to silica (B1680970) or polymer beads to create new stationary phases for affinity chromatography, designed to capture specific classes of proteins that react with the electrophilic center.
Interdisciplinary Research Opportunities (e.g., Chemoproteomics Tool Development)
One of the most exciting future directions lies at the intersection of chemistry and biology. The α-bromoketone moiety is a "warhead" that can form a covalent bond with nucleophilic amino acid residues in proteins, such as cysteine. This makes this compound a prime candidate for development as a chemoproteomic probe.
Key research opportunities include:
Activity-Based Protein Profiling (ABPP): Developing analogues of the compound that include a reporter tag (like biotin (B1667282) or a fluorescent dye). These probes could be used to identify and profile the activity of specific enzymes or protein families directly in complex biological systems. nih.gov
Covalent Ligand Discovery: Using the compound as a starting point or fragment to screen for proteins that it covalently modifies. This can uncover novel drug targets and biological pathways. nih.gov
Hapten Identification: Studying the covalent adduction of this reactive molecule to proteins, which is a key initiating event in the mechanism of certain adverse drug reactions, could provide insight into the immunogenicity of related structures. nih.gov
The development of such tools relies on a deep understanding of the compound's reactivity and selectivity, which can be elucidated through the mechanistic and computational studies described in previous sections. nih.gov
Q & A
Q. What are the key experimental parameters for synthesizing 3-Bromo-2-oxopropane-1-sulfonamide with high yield?
Methodological Answer:
- Reaction Optimization : Prioritize temperature control (e.g., 0–5°C for bromination steps to avoid side reactions) and solvent selection (polar aprotic solvents like DMF or THF to stabilize intermediates).
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation, particularly during sulfonamide functionalization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is recommended, followed by recrystallization in ethanol/water mixtures to enhance purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and bromine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated for structurally related brominated sulfonamides .
Q. How does solvent choice impact the stability of this compound during storage?
Methodological Answer:
- Stability Tests : Store in anhydrous, oxygen-free conditions (argon atmosphere) to prevent hydrolysis of the sulfonamide group.
- Solvent Selection : Use halogenated solvents (e.g., dichloromethane) for short-term storage, as they minimize decomposition compared to protic solvents .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound for bioactivity studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for functionalization (e.g., bromine substitution).
- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with sulfonamide-binding pockets) to prioritize synthesis .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties early in the design phase .
Q. What strategies resolve contradictions in reaction yields between small-scale and scaled-up syntheses of this compound?
Methodological Answer:
- Kinetic Analysis : Compare activation energies via Arrhenius plots to identify rate-limiting steps affected by scaling (e.g., heat transfer inefficiencies) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., stirring rate, solvent volume) causing yield discrepancies .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect intermediate degradation during large-scale runs .
Q. How can researchers validate the mechanistic pathway of bromine substitution in this compound?
Methodological Answer:
- Isotopic Labeling : Introduce at the ketone group to track oxygen participation in substitution reactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with vs. solvents to distinguish SN1/SN2 mechanisms .
- Trapping Intermediates : Use scavengers like TEMPO to detect radical intermediates in photochemical bromination .
Data Contradiction & Reliability
Q. How should researchers address conflicting spectroscopic data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- Cross-Validation : Re-run spectra under standardized conditions (e.g., same solvent, temperature).
- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, or IR spectroscopy to confirm functional groups .
- Empirical Falsification : Compare results with structurally characterized analogs (e.g., brominated cyclopropane derivatives) to identify artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
